3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(2-phenylethyl)urea
Description
Structure and Key Features
The compound "3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(2-phenylethyl)urea" features a urea backbone substituted with two distinct moieties:
- A pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) linked to a furan-3-yl group (a five-membered oxygen-containing heterocycle).
This hybrid structure combines hydrogen-bonding capacity (via the urea group), aromaticity, and lipophilic character, making it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
1-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(21-8-6-14-4-2-1-3-5-14)22-12-16-17(20-10-9-19-16)15-7-11-24-13-15/h1-5,7,9-11,13H,6,8,12H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEAIPPSBCXLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=NC=CN=C2C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(2-phenylethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazine intermediates, followed by their coupling and subsequent urea formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(2-phenylethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are selected for comparison based on structural motifs (e.g., urea, pyrazine/pyridazine, furan/pyrrole derivatives) and synthetic methodologies from the evidence:
Key Comparative Insights
Core Heterocycles: The pyrazine ring in the target compound differs from pyridazine in the patent example . Pyrazine’s nitrogen atoms at positions 1 and 4 may confer distinct electronic properties compared to pyridazine (nitrogens at 1 and 2), affecting binding affinity and solubility. Furan-3-yl vs.
Substituent Effects: The 2-phenylethyl chain in the target compound provides hydrophobicity similar to the fluorophenyl group in , but lacks fluorine’s metabolic stabilization effects. Urea vs. carboxamide (in ): Urea’s dual hydrogen-bond donor/acceptor capacity may enhance target engagement compared to carboxamide’s single hydrogen-bonding site.
Stability and Reactivity :
- Heteroazulene-stabilized dications exhibit exceptional stability (pKR ~11.3) due to extended conjugation. While the target compound lacks such a system, its urea group may contribute to stability via intramolecular hydrogen bonding.
Applications: The patent compound is optimized for therapeutic use (e.g., kinase inhibition), whereas heteroazulene derivatives are tailored for materials science.
Data Table: Physicochemical and Functional Comparison
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to those in , involving coupling of pyrazine-furan intermediates with phenylethyl isocyanate.
- Biological Relevance : Urea derivatives are prominent in kinase inhibitors (e.g., sorafenib), suggesting the target compound could modulate similar pathways.
- Materials Potential: The furan-pyrazine system may exhibit π-conjugation suitable for organic semiconductors, though less robust than heteroazulenes in .
Biological Activity
3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(2-phenylethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.
The synthesis of this compound involves the reaction of furan derivatives with pyrazine and phenethylamine components. The molecular formula is , with a molecular weight of 386.4 g/mol. The compound's structure features a urea linkage, which is significant in its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of urea derivatives, including those similar to this compound. For instance, a series of urea derivatives were evaluated for their antiproliferative activity against various cancer cell lines using the MTT assay. The results indicated significant inhibitory effects on cell proliferation, particularly in lung cancer (A549) and colorectal cancer (HCT-116) cell lines.
| Compound | IC50 (A549) | IC50 (HCT-116) |
|---|---|---|
| This compound | TBD | TBD |
| Sorafenib | 2.12 ± 0.18 μM | 2.25 ± 0.71 μM |
The target compound demonstrated promising activity compared to established anticancer agents like Sorafenib, suggesting its potential as a lead compound for further development .
The mechanism through which this compound exerts its biological effects is hypothesized to involve inhibition of key signaling pathways associated with cancer cell proliferation. Molecular docking studies suggest that the urea moiety and furan ring can form hydrogen bonds with target proteins involved in tumor growth regulation, such as BRAF kinase .
Case Studies
In a notable study focused on diaryl ureas, compounds structurally related to this compound were synthesized and tested for their antiproliferative effects. The findings indicated that modifications in the substituents on the phenyl and pyrazine rings significantly influenced the biological activity, emphasizing the importance of structure–activity relationships (SARs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
